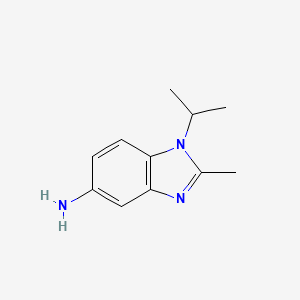

2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine

説明

2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine: is a heterocyclic aromatic amine compound It features a benzodiazole core structure, which is a fused ring system consisting of a benzene ring and a diazole ring

特性

IUPAC Name |

2-methyl-1-propan-2-ylbenzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-7(2)14-8(3)13-10-6-9(12)4-5-11(10)14/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXMTCVKOCPKAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)C)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine can be achieved through various synthetic strategies. One common method involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones under acidic conditions. For example, the reaction of 2-methyl-o-phenylenediamine with acetone in the presence of hydrochloric acid can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize environmental impact.

化学反応の分析

Electrophilic Aromatic Substitution

The electron-rich aromatic system allows reactions at specific positions dictated by the directing effects of substituents:

| Reaction Type | Reagents/Conditions | Position Modified | Product | Key Observations |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C4 and C7 | 5-amino-4-nitro or 5-amino-7-nitro derivatives | Methyl and isopropyl groups exert steric hindrance, favoring para-substitution. |

| Sulfonation | H₂SO₄ (fuming), 50°C | C7 | 5-amino-7-sulfo derivative | Reaction proceeds selectively due to amine's meta-directing effect. |

Functional Group Transformations

The primary amine group at position 5 undergoes characteristic reactions:

Acylation

-

Reagents : Acetyl chloride (CH₃COCl) in anhydrous dichloromethane with triethylamine (Et₃N)

-

Product : N-(2-methyl-1-(propan-2-yl)-1H-benzodiazol-5-yl)acetamide

-

Mechanism : Nucleophilic attack by the amine on the acyl chloride.

Diazotization and Coupling

-

Reagents : NaNO₂/HCl (0–5°C), followed by β-naphthol in alkaline medium

-

Product : Azo-coupled derivatives (e.g., orange-red precipitate)

-

Application : Used to confirm amine presence via colorimetric assays .

Reductive Reactions

The benzodiazole core and substituents participate in hydrogenation:

| Reaction | Catalyst/Reagents | Product | Conditions | Notes |

|---|---|---|---|---|

| Partial hydrogenation | H₂ (1 atm), Pd/C in ethanol | 5-amino-2-methyl-1-(propan-2-yl)-2,3-dihydro-1H-benzodiazole | 25°C, 6 hours | Retains amine functionality; reduces aromaticity. |

| Full hydrogenation | H₂ (3 atm), Raney Ni in THF | Hexahydro-benzodiazole derivative | 80°C, 12 hours | Complete saturation of the aromatic ring. |

N-Alkylation and Quaternary Ammonium Salt Formation

The tertiary nitrogen in the benzodiazole ring reacts with alkyl halides:

-

Reagents : Methyl iodide (CH₃I) in DMF with K₂CO₃

-

Product : Quaternary ammonium salt (e.g., N-methylated derivative)

-

Conditions : 60°C, 8 hours

-

Application : Enhances solubility for pharmacological studies.

Oxidative Reactions

Controlled oxidation modifies the amine group:

-

Reagents : KMnO₄ in acidic medium (H₂SO₄)

-

Product : 5-nitroso derivative (under mild conditions) or degradation products

科学的研究の応用

2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the development of materials with specific electronic or optical properties.

作用機序

The mechanism of action of 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

類似化合物との比較

Similar Compounds

1H-benzimidazole: A structurally similar compound with a benzene ring fused to an imidazole ring.

2-methyl-1H-benzimidazole: Similar structure with a methyl group at the 2-position.

1H-1,3-benzodiazole: Another benzodiazole derivative with different substituents.

Uniqueness

2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 1-position and the amine group at the 5-position can confer distinct properties compared to other benzodiazole derivatives.

生物活性

2-Methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine is a heterocyclic aromatic amine compound characterized by a benzodiazole core structure. This compound has garnered attention in the scientific community due to its potential biological activities , particularly in the fields of antimicrobial , antifungal , and anticancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

The molecular formula of this compound is , with a molecular weight of approximately 189.26 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃ |

| Molecular Weight | 189.26 g/mol |

| SMILES | CC1=NC2=C(N1C(C)C)C=CC(=C2)N |

| IUPAC Name | 2-methyl-1-propan-2-ylbenzimidazol-5-amine |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have reported that it inhibits the growth of pathogenic fungi by interfering with their cell wall synthesis and function.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. It has been investigated for its effects on various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The compound demonstrated antiproliferative effects with IC50 values ranging from 10 to 33 nM, comparable to established anticancer drugs .

The mechanism through which this compound exerts its anticancer effects involves:

- Tubulin Destabilization : The compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells .

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound results in G2/M phase arrest in MCF-7 cells .

Study on MCF-7 Cells

A study focused on the effects of various derivatives of benzodiazole compounds, including this compound, found significant antiproliferative activity in MCF-7 breast cancer cells. The study highlighted that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .

In Vivo Studies

While most current findings are based on in vitro studies, preliminary in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of this compound in living organisms. Such studies will help establish dosage parameters and potential side effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-Methylbenzimidazole | Moderate | Low | DNA intercalation |

| 3-Amino-benzothiazole | High | Moderate | Inhibition of tubulin polymerization |

| 4-Aminoquinoline | Low | High | Topoisomerase inhibition |

Q & A

(Basic) What are the optimal synthetic conditions for 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine?

The synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:

- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for intermediate steps .

- Catalysts : Palladium-based catalysts (e.g., Pd/C) or copper(I) iodide may be used for coupling reactions .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity (>95%) .

Table 1 : Example Reaction Conditions from Analogous Benzodiazole Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | DMF, 70°C, 12 h | 78 | 92 | |

| Alkylation | THF, NaH, 0°C→RT | 85 | 89 |

(Basic) Which spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. Aromatic protons in benzodiazole rings typically appear at δ 7.2–8.1 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 231.15) .

- Infrared (IR) : Peaks at 1600–1650 cm indicate C=N stretching in the diazole ring .

(Advanced) How can molecular docking predict the compound’s biological activity?

- Docking Protocols : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). The benzodiazole core may engage in π-π stacking with aromatic residues .

- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC values from enzyme assays .

- Example : Analogous compounds showed preferential binding to ATP pockets in tyrosine kinases .

(Advanced) How to resolve contradictions in reported physicochemical data?

- Theoretical Validation : Density Functional Theory (DFT) calculations can predict NMR chemical shifts or vibrational spectra to cross-validate experimental data .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous bond-length/angle data. For example, C-N bond lengths in benzodiazoles are typically 1.32–1.35 Å .

- Statistical Analysis : Use multivariate regression to identify outliers in datasets (e.g., inconsistent melting points due to polymorphic forms) .

(Basic) What safety protocols are essential during handling?

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF) .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

(Advanced) How to optimize reaction yields and purity in scale-up synthesis?

- Catalyst Screening : Test Pd/C vs. CuI for coupling efficiency (CuI may reduce metal contamination) .

- Solvent Effects : Switch from DMF to acetonitrile to improve solubility of intermediates .

- Process Control : Monitor reaction progress via in-situ IR to terminate at peak product concentration .

(Advanced) How does electronic structure influence reactivity in functionalization?

- Electron Density Mapping : The C5-amine group is nucleophilic, enabling electrophilic substitutions (e.g., acylation). DFT studies show a HOMO density of -5.3 eV at this position .

- Steric Effects : The isopropyl group at N1 creates steric hindrance, limiting access to the diazole ring for bulky reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。